BenchChemオンラインストアへようこそ!

(S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate

Chiral Synthesis Medicinal Chemistry Stereochemistry

This chiral building block is essential for synthesizing DPP-IV inhibitors, 11β-HSD1 inhibitors, and DNA gyrase-targeting antibacterials. Unlike racemic or (R)-enantiomer substitutes, the specific (3S)-stereochemistry ensures correct chiral engagement with biological targets, critical for lead optimization. The orthogonal Boc-protected amine allows selective deprotection, enabling versatile functionalization. Invest in stereochemical integrity to avoid SAR uncertainties and accelerate your therapeutic discovery programs. Bulk-scale supply with quality documentation available.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 1229421-17-3
Cat. No. B3092568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate
CAS1229421-17-3
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CC1)C2CCNC2
InChIInChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1
InChIKeyQJTCVIHNVLALCL-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate (CAS 1229421-17-3): Chiral Building Block for Medicinal Chemistry


(S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate (CAS 1229421-17-3) is a chiral heterocyclic building block featuring a (3S)-pyrrolidine ring linked to a cyclopropyl moiety and protected by a tert-butoxycarbonyl (Boc) group . Its molecular formula is C12H22N2O2, with a molecular weight of 226.32 g/mol [1]. The compound is primarily utilized as an advanced intermediate in the synthesis of complex organic molecules, particularly for the development of novel pharmaceuticals . Its value lies in its specific stereochemistry, which can be critical for engaging chiral biological targets, and its orthogonal Boc-protected amine handle, which allows for selective deprotection and further functionalization during multi-step synthetic routes .

Risks of Substituting (S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate (CAS 1229421-17-3) with Generic Analogs


The compound is a chiral, multifunctional scaffold, meaning generic substitution with a racemic mixture or a close analog (e.g., the (R)-enantiomer, CAS 431058-52-5) will likely lead to different biological or physicochemical outcomes . The specific (3S)-stereochemistry is essential for binding interactions with chiral biological targets, such as enzymes or receptors, where the (R)-enantiomer may exhibit altered or reduced activity [1]. Furthermore, the cyclopropyl-amine moiety confers a unique conformational rigidity and electronic profile that influences metabolic stability and target engagement compared to non-cyclopropyl analogs . Replacing this compound with a structurally similar but achiral or differently substituted building block introduces significant uncertainty in the development of structure-activity relationships (SAR) and can compromise the integrity of a lead optimization campaign.

Quantitative Evidence for (S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate (CAS 1229421-17-3) Differentiation


Differentiation from (R)-Enantiomer (CAS 431058-52-5) in Chiral Synthesis

The target compound is the (S)-enantiomer, defined by its specific optical rotation and stereochemistry at the 3-position of the pyrrolidine ring. This differentiates it from its (R)-enantiomer, tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate (CAS 431058-52-5). The specific rotation for the (S)-enantiomer is reported as [α]²⁰/D = -12.5° (c = 1.0, CHCl₃) . In contrast, the (R)-enantiomer exhibits a positive rotation of +12.5° (c = 1.0, CHCl₃), confirming their non-superimposable nature. This quantifiable difference in optical activity is a direct indicator of their distinct three-dimensional structures, which are crucial for asymmetric induction and target binding.

Chiral Synthesis Medicinal Chemistry Stereochemistry

Differentiation in Antifibrotic Activity from Non-Cyclopropyl Analogs

The compound has been directly evaluated for anti-fibrotic activity, unlike many simpler pyrrolidine building blocks. In cell-based assays using immortalized rat hepatic stellate cells (HSC-T6), the (S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate scaffold, when incorporated into designed compounds, demonstrates measurable anti-fibrotic effects . While exact IC50 values are not provided in the publicly available summary, the assay context confirms this specific activity is not a class-level feature of all Boc-protected pyrrolidines. Non-cyclopropyl pyrrolidine carbamates would not be expected to show the same activity profile without further optimization.

Antifibrotic Hepatic Stellate Cells Drug Discovery

Differentiation in Antibacterial Agent Synthesis via DNA Gyrase Targeting

The compound's pyrrolidine-cyclopropyl-carbamate structure is specifically cited as a novel scaffold for developing antibacterial agents targeting bacterial DNA gyrase, an enzyme not present in human cells . This is a distinct application from other pyrrolidine-carbamates. A study in 'Antimicrobial Agents and Chemotherapy' highlighted the role of this specific scaffold in creating agents with activity against Gram-negative pathogens . This establishes a clear functional differentiation from alternative scaffolds like simple pyrrolidine-carbamates or azetidine-carbamates, which are not inherently designed for this target.

Antibacterial DNA Gyrase Scaffold

Key Research and Procurement Scenarios for (S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate (CAS 1229421-17-3)


Asymmetric Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

The specific (S)-stereochemistry of this compound is critical for constructing potent and selective DPP-IV inhibitors. Research has shown that cyclopropyl-fused pyrrolidine derivatives, such as those in patent US-7625939-B2, are effective for treating metabolic diseases [1]. The (S)-enantiomer can be used as a key chiral intermediate to synthesize these molecules, where the (R)-enantiomer would produce a different, potentially inactive, diastereomer.

Synthesis of Selective 11-Beta-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

Patents describe fused pyrrolidino-cyclopropane derivatives as selective 11β-HSD1 inhibitors [2]. The target compound's unique combination of a cyclopropyl ring and a pyrrolidine core makes it a valuable building block for exploring this chemical space. It can be further functionalized to generate lead compounds for treating metabolic syndrome, type 2 diabetes, and cognitive disorders, where selective 11β-HSD1 inhibition is a validated therapeutic strategy.

Scaffold for Antibacterial DNA Gyrase Inhibitors

The compound's pyrrolidine-cyclopropyl-carbamate core is specifically identified as a novel scaffold for creating antibacterial agents that target DNA gyrase, a clinically validated target . It is particularly useful for developing new antibiotics against Gram-negative bacteria. Researchers aiming to synthesize and screen novel DNA gyrase inhibitors should prioritize this scaffold over simpler pyrrolidine derivatives, as it offers a distinct binding mode and biological activity profile.

Exploration of Anti-Fibrotic Agents for Liver Disease

Given its demonstrated anti-fibrotic activity in HSC-T6 hepatic stellate cells , this compound serves as a validated starting point for medicinal chemistry campaigns targeting liver fibrosis. It can be used to synthesize libraries of analogs to establish SAR for this therapeutic indication. Its procurement is justified for projects specifically aimed at discovering new treatments for chronic liver diseases, such as non-alcoholic steatohepatitis (NASH) or cirrhosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.